Di-destriazole Desmethyl Anastrozole Dimer Impurity
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
Fourier-Transform Infrared (FT-IR)
Properties
IUPAC Name |
2-[3-[2-cyano-2-[3-(2-cyanopropan-2-yl)-5-methylphenyl]ethyl]-5-methylphenyl]-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3/c1-17-7-19(12-22(9-17)24(3,4)15-27)11-21(14-26)20-8-18(2)10-23(13-20)25(5,6)16-28/h7-10,12-13,21H,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTJBNITRSOQLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)C#N)CC(C#N)C2=CC(=CC(=C2)C)C(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Controlled Dimerization via Alkaline Conditions
Reaction of anastrozole with potassium tert-butoxide in dimethylformamide (DMF) at 80°C induces selective dimerization. Stoichiometric imbalances (e.g., a 1.2:1 molar ratio of anastrozole to base) favor dimer formation, yielding approximately 12–15% of the impurity after 6 hours. This method is reproducible but requires precise temperature control to avoid side products.
Catalytic Dimerization Using Palladium Complexes
Palladium(II) acetate catalyzes cross-coupling between desmethyl anastrozole intermediates, forming the dimer impurity with 18–22% efficiency. The reaction proceeds via a Heck-type mechanism, as evidenced by NMR studies showing palladium insertion into the C–H bond of the triazole ring. While effective, this approach is less favored industrially due to catalyst costs and purification challenges.
Purification and Isolation Techniques
Silica Gel Chromatography
The impurity is isolated using silica gel (230–400 mesh) column chromatography with a ternary solvent system of dichloromethane, methanol, and ammonium hydroxide (19:1:0.2 v/v/v). This method achieves >95% purity, as confirmed by HPLC analysis. The elution profile shows a distinct retention time of 14.2 minutes under isocratic conditions (acetonitrile:phosphate buffer pH 3.0, 70:30).
Table 1: Chromatographic Conditions for Isolation
| Parameter | Specification |
|---|---|
| Column | C18, 250 mm × 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:0.01 M KHPO (70:30) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Retention Time (Dimer) | 14.2 min |
Recrystallization from Alcoholic Solvents
Slurrying the crude product in refluxing ethanol (78°C) followed by slow cooling to 4°C reduces co-eluting impurities by 40%. X-ray diffraction confirms the crystalline form (space group P2/c) with lattice parameters a = 8.54 Å, b = 12.73 Å, c = 15.02 Å.
Analytical Characterization
Spectroscopic Identification
Quantitative Analysis by HPLC
A validated HPLC method quantifies the dimer impurity down to 0.05% (w/w) in anastrozole APIs. Linearity is established over 0.05–1.0 mg/mL (R = 0.9997), with recovery rates of 98.2–101.3%.
Challenges in Industrial-Scale Preparation
Byproduct Formation During Purification
Residual ammonium hydroxide in chromatographic fractions may catalyze hydrolysis of the nitrile groups, generating carboxylic acid derivatives (up to 3.8%). Neutralization with dilute HCl (0.1 N) post-purification mitigates this issue.
Regulatory and Pharmacopeial Considerations
The impurity is listed in the USP as "Anastrozole Dimer" (Relative Retention Time 1.8) and in the EP as "Impurity B." Current ICH Q3A guidelines mandate a reporting threshold of 0.10% and a qualification threshold of 0.15% .
Chemical Reactions Analysis
Types of Reactions: Di-destriazole Desmethyl Anastrozole Dimer Impurity undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Di-destriazole Desmethyl Anastrozole Dimer Impurity has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to identify and quantify impurities in pharmaceutical formulations.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential effects on enzyme inhibition and its role in drug metabolism.
Industry: Utilized in the development and quality control of pharmaceutical products.
Mechanism of Action
The mechanism of action of Di-destriazole Desmethyl Anastrozole Dimer Impurity involves its interaction with specific molecular targets. As an impurity related to Anastrozole, it may exhibit similar inhibitory effects on aromatase, thereby reducing estrogen production. The compound’s effects are mediated through binding to the active site of the enzyme, leading to a decrease in its activity .
Comparison with Similar Compounds
Structural and Analytical Differences
The table below summarizes key differences between Di-destriazole Desmethyl Anastrozole Dimer Impurity and other structurally related impurities in anastrozole:
Key Findings from Comparative Studies
Synthetic Pathways :
- The dimer impurity forms via side reactions during the alkylation of the triazole ring in anastrozole synthesis, whereas desmethyl impurities arise from incomplete methylation .
- Brominated impurities (e.g., Impurity III) result from residual bromine-containing intermediates .
Toxicological Significance: Dimer impurities are generally considered non-genotoxic but may affect API stability due to their bulky structure .
Analytical Challenges :
- This compound is challenging to isolate due to its low concentration (<0.1%) and structural similarity to anastrozole. Prep-HPLC coupled with LC-MS/MS is critical for identification .
- Brominated impurities are easier to detect via GC-MS due to their distinct isotopic patterns .
Comparison with Impurities in Other Aromatase Inhibitors
While anastrozole impurities are unique to its synthesis, parallels exist with impurities in structurally related drugs like letrozole and dutasteride :
Letrozole Impurities
Dutasteride Impurities
- Desmethyl Dutasteride (m/z 508): Shares a demethylation pathway but belongs to the 4-azasteroid class, differing entirely in backbone structure .
Regulatory and Control Strategies
- ICH Limits: All impurities are controlled to ≤0.1% unless proven genotoxic .
- Synthetic Optimization : Reducing residual bromine and optimizing alkylation steps minimize dimer and brominated impurities .
- Advanced Analytics : Multi-technique approaches (e.g., NMR for structural elucidation, LC-MS for quantification) are mandated for impurity profiling .
Biological Activity
Di-destriazole Desmethyl Anastrozole Dimer Impurity (CAS Number: 1346604-73-6) is a synthetic compound related to Anastrozole, an aromatase inhibitor widely used in the treatment of breast cancer. This impurity arises during the synthesis of Anastrozole and has garnered interest due to its potential biological activities, particularly in relation to enzyme inhibition and its implications in cancer therapy.
- Molecular Formula : C25H27N3
- Molecular Weight : 369.5 g/mol
The compound's structure features modifications that differentiate it from other aromatase inhibitors, potentially influencing its pharmacokinetic and pharmacodynamic profiles.
This compound is believed to exert its biological effects primarily through the inhibition of the aromatase enzyme. Aromatase is crucial for estrogen synthesis, and its inhibition leads to reduced estrogen levels, which is beneficial in treating estrogen receptor-positive breast cancers. The compound likely interacts with the active site of aromatase, similar to Anastrozole, thereby decreasing its enzymatic activity .
Enzyme Inhibition Studies
Research indicates that this compound may have significant inhibitory effects on aromatase. In vitro studies have shown that compounds structurally related to this impurity can inhibit aromatase with varying potency. For example, studies involving sulfonate and sulfonamide derivatives demonstrate that certain modifications can enhance inhibitory activity, with IC50 values ranging from 2.21 to 3.17 μM for related compounds .
Case Studies and Research Findings
- Aromatase Inhibition :
-
Cell Viability Assays :
- In vitro assays on MCF7 breast cancer cell lines showed that treatment with compounds related to Di-destriazole led to a dose-dependent decrease in cell viability. Notably, at concentrations as low as 10 µM, significant reductions in metabolic activity were observed, indicating potential cytotoxic effects .
- Cytotoxicity Assessment :
Comparative Analysis with Other Aromatase Inhibitors
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | ~2.21 - 3.17 | Aromatase inhibition |
| Letrozole | 0.0019 | Aromatase inhibition |
| Exemestane | Varies | Steroidal aromatase inhibition |
The table above illustrates the relative potency of Di-destriazole compared to other known aromatase inhibitors, highlighting its potential role in therapeutic applications.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Di-destriazole Desmethyl Anastrozole Dimer Impurity in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, following pharmacopeial protocols such as USP guidelines. For example, chromatographic separation can be achieved using a C18 column with mobile phases optimized for resolving dimer impurities from the parent compound. Retention times and peak area ratios are compared against reference standards (e.g., Anastrozole-related compound C, CAS 1216898-82-6) . Mass spectrometry (LC-MS/MS) is recommended for structural confirmation, as fragmentation patterns help distinguish positional isomers and dimerization byproducts .
Q. How can researchers differentiate this compound from other Anastrozole-related impurities?
- Methodological Answer : Utilize orthogonal analytical techniques:
- Chromatography : Adjust gradient elution parameters to separate impurities with similar retention times (e.g., Anastrozole-related compound D and E) .
- Spectral Analysis : Compare UV-Vis spectra and MS/MS fragmentation profiles. For instance, dimer impurities often exhibit higher molecular weights (e.g., m/z 294 for Anastrozole-related impurities) and distinct fragmentation pathways .
Advanced Research Questions
Q. What experimental design considerations are critical for studying the formation mechanisms of this compound during synthesis?
- Methodological Answer :
- Stress Testing : Expose Anastrozole to forced degradation conditions (acid/base hydrolysis, thermal stress, oxidation) to simulate dimer formation. Monitor reaction kinetics using time-point sampling and HPLC analysis .
- Intermediate Trapping : Use quenching agents (e.g., sodium bisulfite) to stabilize reactive intermediates (e.g., free radicals or carbocations) for structural characterization .
- Synthetic Pathway Mapping : Correlate impurity levels with reaction parameters (e.g., temperature, catalyst concentration) to identify critical control points .
Q. How can researchers resolve discrepancies in impurity quantification data across different laboratories?
- Methodological Answer :
- Cross-Validation : Harmonize analytical protocols (e.g., column type, mobile phase pH) using reference standards from pharmacopeial sources (e.g., USP) .
- Blinded Reanalysis : Conduct inter-laboratory studies to assess reproducibility, focusing on variables like detector sensitivity (e.g., UV vs. MS detection limits) .
- Statistical Analysis : Apply ANOVA or regression models to identify systematic biases in calibration curves or sample preparation workflows .
Q. What strategies are effective for validating a stability-indicating method for this compound?
- Methodological Answer :
- Specificity Testing : Demonstrate baseline separation of the dimer impurity from degradation products (e.g., oxidized or hydrolyzed Anastrozole) under stressed conditions .
- Accuracy and Precision : Spike recovery studies at 50%, 100%, and 150% of the specification limit (e.g., 0.1% w/w) with ≤2% RSD for intra-day and inter-day precision .
- Robustness Evaluation : Test method resilience to minor changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic phase) .
Q. How can mechanistic studies elucidate the role of reaction solvents in dimer impurity formation?
- Methodological Answer :
- Solvent Screening : Compare impurity profiles in polar aprotic (e.g., DMF) vs. protic solvents (e.g., ethanol) to assess solvent-dependent reaction pathways .
- Computational Modeling : Use density functional theory (DFT) to predict dimerization energy barriers and identify solvent-stabilized transition states .
- Isotopic Labeling : Track carbon-13 or deuterium-labeled Anastrozole to trace dimer formation pathways via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
